

Darocur 1173: A Technical Guide for Researchers in Photopolymerization

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Compound of Interest

Compound Name: 2-Hydroxy-2-methylpropiophenone

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An In-depth Examination of its Applications and Mechanisms in Scientific Research

Darocur 1173, also known by its chemical name 2-Hydroxy-2-methyl-1-phenyl-propan-1-one and the trade name Irgacure 1173, is a highly efficient and versatile liquid photoinitiator extensively utilized in research to initiate the photopolymerization of unsaturated prepolymers and monomers.^{[1][2][3]} Its widespread adoption in scientific and industrial applications stems from its excellent performance characteristics, including high initiation efficiency, good solvency, and its non-yellowing nature, making it particularly suitable for clear coatings and materials where color stability is crucial.^{[1][4][5]}

This technical guide provides a comprehensive overview of Darocur 1173's use in research, with a focus on its mechanism of action, key applications, and detailed experimental considerations for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Norrish Type I Photoinitiator

Darocur 1173 is a free-radical photoinitiator that functions via a Norrish Type I cleavage mechanism.^{[6][7]} Upon absorption of ultraviolet (UV) light, the molecule undergoes homolytic cleavage of the α -carbon-carbonyl bond, generating two highly reactive free radicals.^[6] These radicals subsequently initiate the polymerization of monomer and oligomer units, leading to the formation of a crosslinked polymer network.^[7] The efficiency of this process is underscored by its high quantum yield.^[6]

The absorption spectrum of Darocur 1173 shows characteristic peaks around 244 nm, 278 nm, and 330 nm, with strong absorption extending up to approximately 350 nm.^{[5][8]} This makes it compatible with a range of UV light sources, with a wavelength of 365 nm being commonly employed for efficient curing.^{[9][10]}

Key Research Applications

The primary application of Darocur 1173 in a research context is as a photoinitiator for UV-curing systems.^[7] Its versatility allows for its use in a wide array of formulations, including:

- **UV-Curable Coatings and Inks:** Darocur 1173 is frequently used to initiate the rapid curing of acrylate-based coatings on various substrates such as paper, metal, and plastic.^[1] Its liquid form and good miscibility with most organic solvents and acrylate monomers facilitate its easy incorporation into formulations.^[1]
- **Adhesives:** It plays a crucial role in the formulation of UV-curable adhesives, where rapid and controlled curing is essential.^[11]
- **Biomaterials and Hydrogels:** A significant area of research involves the use of Darocur 1173 in the fabrication of biocompatible hydrogels for tissue engineering, drug delivery, and biosensor applications.^[9] It is often used to crosslink hydrophilic monomers like poly(ethylene glycol) dimethacrylate (PEG-DMA) and acrylic acid to form three-dimensional polymer networks that can encapsulate cells or biomolecules.^{[9][10]}

Quantitative Data Summary

The following tables summarize key quantitative data for the use of Darocur 1173 in research applications.

Property	Value	Source(s)
Chemical Name	2-Hydroxy-2-methyl-1-phenyl-propan-1-one	[1]
CAS Number	7473-98-5	[1]
Molecular Weight	164.2 g/mol	[1]
Appearance	Colorless to slightly yellow liquid	[1]
Absorption Peaks	244 nm, 278 nm, 330 nm	[5]
Optimal UV Wavelength	320-365 nm	[8]
Miscibility	>50g/100g in most common organic solvents and acrylate monomers	[1]
Solubility in Water	Practically insoluble	[1]

Table 1: Physicochemical Properties of Darocur 1173

Application	Monomer/Oligomer System	Recommended Concentration (% w/w)	UV Curing Conditions	Source(s)
Thin Film Coatings (5 – 20 µm)	Acrylates	2.0 – 4.0	-	[1]
Thick Film Coatings (20 – 2000 µm)	Acrylates	1.0 – 3.0	-	[1]
Epoxy Diacrylate/Hexanediol Diacrylate Coatings	EDA/HDDA (50/50)	1.0	-	[12] [13]
PEG-DMA Hydrogels	Poly(ethylene glycol) dimethacrylate in PBS	10 mM (approx. 0.16% w/v)	365 nm, 4-15 min	[9]
Acrylic Acid Hydrogels	Acrylic Acid and N,N'-methylenebisacrylamide in DMSO/H ₂ O	~3% (v/v)	365 nm, 60 s	[10]

Table 2: Recommended Concentrations and Curing Conditions for Darocur 1173 in Various Research Formulations

Experimental Protocols

Protocol 1: Preparation of a Poly(ethylene glycol) Dimethacrylate (PEG-DMA) Hydrogel

This protocol describes the preparation of a biocompatible hydrogel suitable for cell encapsulation or as a scaffold in tissue engineering research.

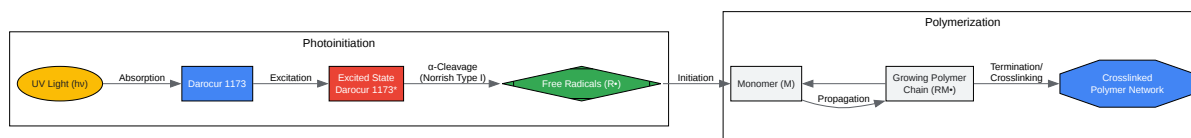
Materials:

- Poly(ethylene glycol)-1000-dimethacrylate (PEG-1000-DMA)
- Darocur 1173 (2-Hydroxy-2-methyl-1-phenyl-propan-1-one)
- Phosphate Buffered Saline (PBS), pH 7.4
- UV lamp ($\lambda = 365$ nm)

Procedure:

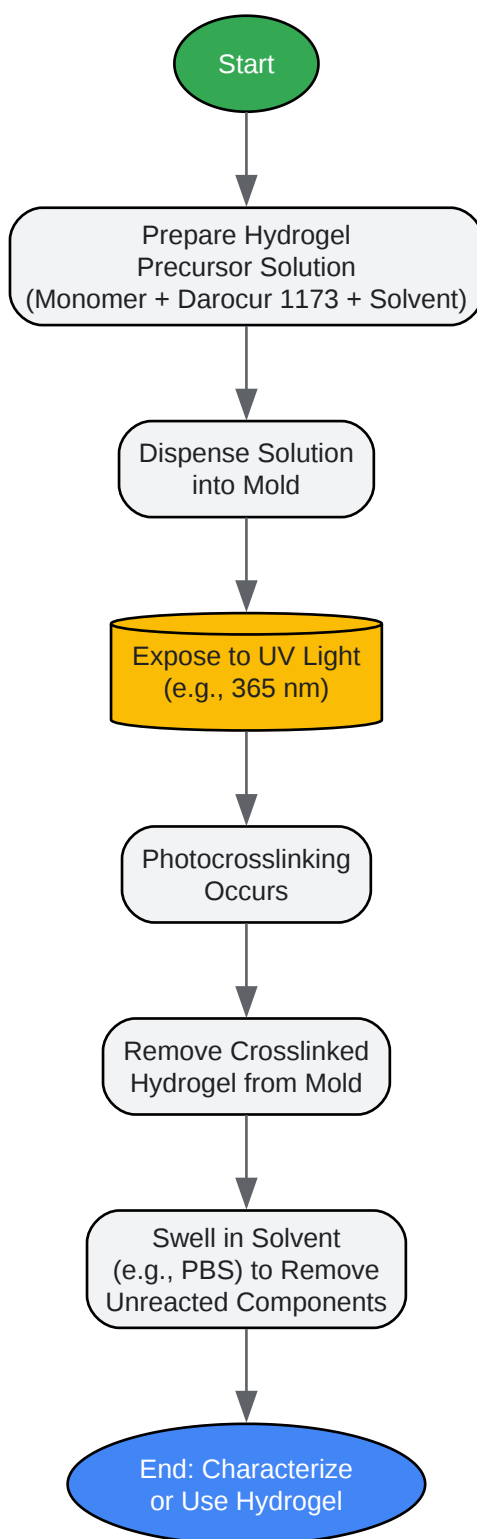
- Prepare the Hydrogel Precursor Solution (HPS):
 - Dissolve PEG-1000-DMA in PBS to a final concentration of 65 mM.
 - Add Darocur 1173 to the solution to a final concentration of 10 mM.
 - Ensure complete dissolution by vortexing or gentle sonication.
- Photocrosslinking:
 - Pipette the HPS into a suitable mold (e.g., a PDMS mold or between two glass slides with a defined spacer).
 - Expose the HPS to UV light ($\lambda = 365$ nm). The exposure time will determine the degree of crosslinking and can be varied (e.g., 4, 6, 8, 10, or 15 minutes) to tailor the hydrogel's properties.[9] The distance from the UV lamp to the sample should be kept constant for reproducibility (e.g., 1 cm).[9]
- Post-curing and Swelling:
 - After UV exposure, carefully remove the crosslinked hydrogel from the mold.
 - To remove any unreacted components, immerse the hydrogel in fresh PBS and allow it to swell to equilibrium, typically for 24 hours, with periodic changes of the PBS.

Visualizations



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Caption: Mechanism of Darocur 1173-initiated photopolymerization.



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Caption: Experimental workflow for hydrogel synthesis using Darocur 1173.

Considerations for Researchers

- **Oxygen Inhibition:** Free radical polymerization is susceptible to inhibition by oxygen, which can scavenge the initiating radicals. This can result in incomplete curing, particularly at the surface exposed to air. Performing the polymerization in an inert atmosphere (e.g., under nitrogen) or using higher initiator concentrations can mitigate this effect.
- **Cytotoxicity:** While widely used in biomaterials, residual unreacted photoinitiator or its byproducts can exhibit cytotoxicity.[14] It is crucial to thoroughly wash and swell the hydrogels after polymerization to remove any leachable components before conducting cell-based experiments.[14]
- **Light Source and Intensity:** The choice of UV light source and its intensity will significantly impact the curing time and the final properties of the polymer.[8] It is essential to use a light source with an emission spectrum that overlaps with the absorption spectrum of Darocur 1173 and to maintain consistent light intensity for reproducible results.

In conclusion, Darocur 1173 is a powerful and versatile tool for researchers working in the field of photopolymerization. Its high efficiency and well-understood mechanism make it a reliable choice for a wide range of applications, from the development of advanced coatings to the fabrication of sophisticated biomaterials for drug delivery and tissue engineering. By carefully considering the experimental parameters and potential limitations, researchers can effectively harness the capabilities of Darocur 1173 to advance their scientific investigations.

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